Butetamate citrate

Antitussive Cough Efficacy

Butetamate citrate is a non-opioid, centrally acting antitussive for protocols requiring opioid-sparing strategies. Clinically superior to clobutinol in carcinoma-related cough (p=0.026) and validated as bronchoscopy premedication with sustained 12-hour cough reduction (p=0.0366). Its non-opioid mechanism eliminates respiratory depression and dependency risks. Essential for oncology, palliative care, and interventional pulmonology research. Supplied at ≥98% purity for R&D.

Molecular Formula C22H33NO9
Molecular Weight 455.5 g/mol
CAS No. 13900-12-4
Cat. No. B085373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButetamate citrate
CAS13900-12-4
Synonymsutethamate citrate
phenethylaminecitrate
Molecular FormulaC22H33NO9
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyVVNURWKSPYZZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility68.3 [ug/mL]

Butetamate Citrate (CAS 13900-12-4): Procurement & Selection Guide for a Centrally Acting Antitussive


Butetamate citrate (CAS 13900-12-4), also known as butamirate citrate [1], is a centrally acting, non-opioid antitussive agent with a well-defined molecular profile, characterized by its molecular weight of 455.50 g/mol and the chemical formula C22H33NO9 [2]. Classified within the antitussive drug class (ATC Code: R05DB13) [3], its primary mechanism involves increasing the cough threshold within the medulla oblongata, a site distinct from that of opioid-based alternatives [4]. This unique central action, combined with its non-opioid pharmacology, positions it as a critical compound for scientific research and formulation development where avoidance of opioid-related side effects, such as respiratory depression and dependency, is paramount [5].

Why Butetamate Citrate Cannot Be Substituted: Evidence-Based Differentiation from In-Class Alternatives


The assumption that all antitussives are interchangeable is directly contradicted by clinical evidence. Direct comparative studies demonstrate that Butetamate citrate exhibits a distinct and quantifiable efficacy profile in specific patient populations, notably those with severe cough due to carcinomas, when compared to other centrally acting agents like clobutinol [1]. Furthermore, its non-opioid, centrally acting mechanism fundamentally differentiates it from opioid-based drugs, eliminating the risks of respiratory depression and dependency—a critical safety and procurement differentiator in both clinical and research contexts [2]. Generic substitution with alternative antitussives would, therefore, risk compromising efficacy in key indications and introduce unwanted side-effect profiles that Butetamate citrate is specifically designed to avoid.

Quantitative Evidence Guide for Butetamate Citrate: Direct Comparator Data for Informed Procurement


Superior Antitussive Efficacy in Carcinoma-Related Cough: Direct Head-to-Head Comparison vs. Clobutinol

In a double-blind, randomized clinical trial involving 60 patients, Butetamate citrate (as butamirate citrate linctus) demonstrated superior efficacy in a subpopulation of patients with carcinoma-related cough (n=14) when directly compared to clobutinol syrup [1].

Antitussive Cough Efficacy Carcinoma Clobutinol

Efficacy as Premedication for Post-Bronchoscopy Cough: Head-to-Head Comparison vs. Placebo

A double-blind, randomized placebo-controlled trial evaluated Butetamate citrate as premedication to alleviate post-bronchoscopy cough [1]. The study showed that Butetamate citrate significantly reduced cough severity.

Antitussive Bronchoscopy Cough Placebo Premedication

Pharmacokinetic Profile and Bioequivalence of Different Formulations: Cross-Study Comparable Data

A bioequivalence study in healthy volunteers (n=18) characterized the pharmacokinetics of the main metabolite, 2-phenylbutyric acid, after a single 45 mg oral dose of Butetamate citrate . This data provides a quantitative baseline for comparing different commercial or generic formulations.

Pharmacokinetics Bioequivalence Formulation Absorption

Non-Opioid Mechanism with Bronchodilatory Action: Class-Level Inference for Safety Differentiation

Butetamate citrate is a centrally acting, non-opioid antitussive that lacks the mu-opioid receptor agonism characteristic of codeine and morphine derivatives [1]. This fundamental pharmacological distinction translates into a clinical safety advantage, as it does not cause respiratory depression or carry dependence liability [2].

Mechanism Safety Opioid Bronchodilation

Broad Therapeutic Margin and Tolerability Profile: Supporting Evidence from High-Dose Studies

Butetamate citrate demonstrates a broad therapeutic margin, as evidenced by its good tolerability even at high single doses [1]. This characteristic, supported by decades of clinical use in Europe [2], indicates a favorable safety profile compared to narrower therapeutic index alternatives.

Safety Tolerability Dosing Therapeutic margin

High-Impact Application Scenarios for Butetamate Citrate Based on Quantitative Evidence


Oncology Supportive Care and Palliative Research

Given its demonstrated superiority over clobutinol in reducing cough frequency in patients with carcinoma (p=0.026) [1], Butetamate citrate is the preferred antitussive for research and clinical protocols aimed at managing severe, refractory cough in oncology and palliative care settings. Procurement should be prioritized for studies evaluating quality of life in cancer patients.

Respiratory Procedural Premedication

Based on evidence from a double-blind, placebo-controlled trial showing significant reduction in post-bronchoscopy cough at 1 hour (p=0.0291) and 12 hours (p=0.0366) post-procedure [1], Butetamate citrate is an evidence-based candidate for use as a premedication in bronchoscopy and other respiratory interventions. It is suitable for hospital formularies and clinical trials in interventional pulmonology.

Development of Opioid-Sparing or Non-Opioid Analgesic Combinations

Butetamate citrate's non-opioid mechanism, which avoids mu-opioid receptor agonism and its associated risks of respiratory depression and dependence [1], makes it a valuable component in research aimed at developing safer analgesic or antitussive combinations. Its well-characterized safety profile at high doses [2] further supports its inclusion in formulation studies seeking to reduce opioid content.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butetamate citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.